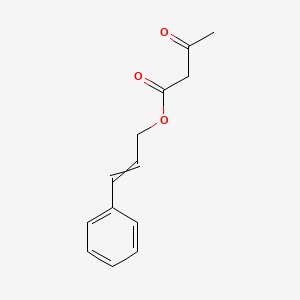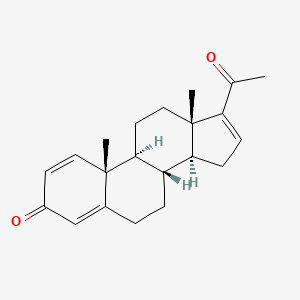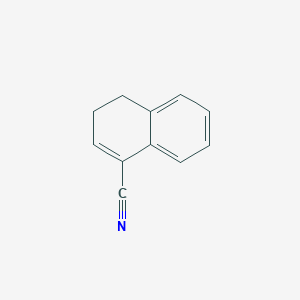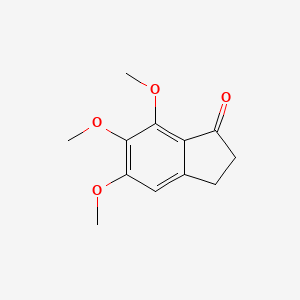
Cinnamyl acetoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl acetoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group attached to a prop-2-enyl chain, which is further connected to a 3-oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamyl acetoacetate can be achieved through several methods. One common approach involves the esterification of 3-oxobutanoic acid with 3-phenylprop-2-enol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamyl acetoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Cinnamyl acetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which Cinnamyl acetoacetate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. Additionally, the phenylprop-2-enyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylprop-2-enal: This compound is similar in structure but contains an aldehyde group instead of an ester group.
3-Phenylprop-2-enyl acetate: This compound has an acetate group instead of a 3-oxobutanoate group.
Uniqueness
Cinnamyl acetoacetate is unique due to the presence of both a phenylprop-2-enyl group and a 3-oxobutanoate moiety
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-phenylprop-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3 |
Clé InChI |
BDCAQAAKRKWXFW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)OCC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2-Chloro-6-fluorophenyl)-7-fluoro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B8749398.png)
![(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazin-2-yl)methanol](/img/structure/B8749402.png)
